molecular formula C12H15Cl2NO4S2 B2551765 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide CAS No. 874787-55-0

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide

Cat. No.: B2551765
CAS No.: 874787-55-0
M. Wt: 372.28
InChI Key: PUGVSYRYKSZFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, an ethyl group, and a sulfonamide group attached to a thiolane ring with a dioxo functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide typically involves multiple steps, starting with the chlorination of benzene to introduce chlorine atoms at the 3 and 4 positions. This is followed by the introduction of the sulfonamide group through a sulfonation reaction. The thiolane ring with the dioxo functional group is then attached to the sulfonamide group through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: The chlorine atoms and sulfonamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme activity or protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
  • 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide
  • N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Uniqueness

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of the ethyl group and the dioxo-thiolane ring distinguishes it from similar compounds, potentially leading to different reactivity and biological activity profiles. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO4S2/c1-2-15(9-5-6-20(16,17)8-9)21(18,19)10-3-4-11(13)12(14)7-10/h3-4,7,9H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGVSYRYKSZFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.